molecular formula C34H50N6O14S B1250563 Petrobactin sulfonate

Petrobactin sulfonate

Cat. No.: B1250563
M. Wt: 798.9 g/mol
InChI Key: QBIVVKGXMPVSSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Iron in Biological Systems and Environmental Contexts

Iron is an indispensable element for the vast majority of life on Earth, playing a pivotal role in a multitude of fundamental biological processes. numberanalytics.comnih.govwikipedia.org Its capacity to readily accept and donate electrons makes it an ideal cofactor for numerous proteins and enzymes involved in vital redox reactions. numberanalytics.com In biological systems, iron is crucial for oxygen transport, as a key component of hemoglobin in red blood cells and myoglobin (B1173299) in muscle cells. numberanalytics.comucsfhealth.org It is also integral to cellular respiration and energy production through its role in the electron transport chain, as well as in DNA synthesis. numberanalytics.comnih.govlibretexts.org

In environmental contexts, particularly in marine ecosystems, iron is a critical micronutrient that governs the productivity of phytoplankton, the foundation of marine food webs. numberanalytics.comnumberanalytics.com Despite its abundance in the Earth's crust, iron's bioavailability is often limited. smithsonianmag.comlibretexts.org In oxygenated, non-acidic environments like the ocean, iron primarily exists in the insoluble ferric (Fe³⁺) form, making it largely inaccessible to organisms. libretexts.orgasu.edu This scarcity of bioavailable iron can significantly constrain phytoplankton growth, thereby impacting the entire marine food web and the global carbon cycle. numberanalytics.comnumberanalytics.comsmithsonianmag.com The primary sources of iron in marine environments include atmospheric dust deposition, upwelling of iron-rich deep waters, and riverine inputs. numberanalytics.com

Overview of Siderophore Classes and Functions

To overcome the challenge of iron limitation, many microorganisms have evolved to produce and secrete low-molecular-weight, high-affinity iron-chelating compounds known as siderophores. smolecule.comnih.govwikipedia.org These molecules are among the strongest soluble Fe³⁺ binding agents known and play a crucial role in scavenging iron from the environment. libretexts.orgwikipedia.org Once a siderophore binds with ferric iron, it forms a stable complex that can be recognized by specific receptors on the microbial cell surface and actively transported into the cell. nih.gov

Siderophores are generally classified based on the chemical functional groups they use to chelate iron. The major classes include:

Catecholates: These siderophores, such as enterobactin (B1671361), utilize catechol groups to bind iron. libretexts.org

Hydroxamates: This class, which includes siderophores like desferrioxamine B, employs hydroxamate groups for iron chelation. libretexts.orgmdpi.com

Carboxylates: These siderophores use carboxyl and hydroxyl groups to coordinate with iron. libretexts.orgmdpi.com

Mixed-type: Some siderophores contain a combination of these functional groups. mdpi.com

The primary function of siderophores is to solubilize and transport iron, thereby facilitating its uptake by the producing microorganism. nih.govnih.gov This ability provides a significant competitive advantage in iron-limited environments. smolecule.com In the context of pathogenic bacteria, siderophores are critical virulence factors, enabling them to acquire iron from host tissues during an infection. smolecule.comwikipedia.org

Discovery and Initial Characterization of Petrobactin (B1249178) Sulfonate

Petrobactin sulfonate was first identified as a new metabolite produced by the oil-degrading marine bacterium Marinobacter hydrocarbonoclasticus. researchgate.netnih.govfigshare.com This discovery was made during the investigation of siderophores produced by this organism, which also yielded the known siderophore, petrobactin. researchgate.netnih.gov M. hydrocarbonoclasticus is a gram-negative bacterium known for its ability to degrade petroleum hydrocarbons, a process in which iron acquisition is vital. nih.govresearchgate.net The production of petrobactin and its sulfonated derivative has also been observed in another Marinobacter species, Marinobacter aquaeolei. nih.gov The isolation of these compounds typically involves culturing the bacteria in an iron-limited medium to induce siderophore production, followed by extraction and purification from the culture supernatant. nih.govacs.org

The structure of this compound was determined using spectral data, which also led to a revision of the nuclear magnetic resonance (NMR) assignments for petrobactin. researchgate.netacs.org Petrobactin itself is a catecholate siderophore composed of a citrate (B86180) bis-spermidine backbone with two 3,4-dihydroxybenzoyl moieties that provide the necessary donor groups for iron (Fe³⁺) binding. nih.gov

The defining and unique feature of this compound is the presence of a sulfonate group on one of its 3,4-dihydroxy aromatic rings. smolecule.comresearchgate.netnih.gov This makes it the first marine siderophore discovered to contain such a modification. researchgate.netnih.gov The sulfonate functionality is a rare occurrence in microbial natural products. nih.govresearchgate.net This sulfonation is believed to enhance the solubility and stability of the molecule in aqueous environments, which would be a significant advantage for iron acquisition in marine ecosystems. smolecule.com It may also play a role in stabilizing the catechol ring against oxidation. nih.gov

Properties

Molecular Formula

C34H50N6O14S

Molecular Weight

798.9 g/mol

IUPAC Name

2-[2-[4-[3-[(3,4-dihydroxybenzoyl)amino]propylamino]butylamino]-2-oxoethyl]-4-[4-[3-[(3,4-dihydroxy-2-sulfobenzoyl)amino]propylamino]butylamino]-2-hydroxy-4-oxobutanoic acid

InChI

InChI=1S/C34H50N6O14S/c41-24-9-7-22(19-26(24)43)31(47)39-17-5-13-35-11-1-3-15-37-27(44)20-34(51,33(49)50)21-28(45)38-16-4-2-12-36-14-6-18-40-32(48)23-8-10-25(42)29(46)30(23)55(52,53)54/h7-10,19,35-36,41-43,46,51H,1-6,11-18,20-21H2,(H,37,44)(H,38,45)(H,39,47)(H,40,48)(H,49,50)(H,52,53,54)

InChI Key

QBIVVKGXMPVSSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCCNCCCCNC(=O)CC(CC(=O)NCCCCNCCCNC(=O)C2=C(C(=C(C=C2)O)O)S(=O)(=O)O)(C(=O)O)O)O)O

Synonyms

petrobactin
petrobactin sulfonate

Origin of Product

United States

Biosynthesis of Petrobactin Sulfonate

Genetic Basis of Petrobactin (B1249178) Sulfonate Production

The production of petrobactin, and by extension its sulfonated form, is rooted in a specific set of genes organized into an operon.

Identification and Characterization of Biosynthetic Gene Clusters (e.g., asb operon)

The genetic foundation for petrobactin biosynthesis lies within the asbABCDEF operon. nih.govresearchgate.netplos.org This gene cluster is responsible for encoding the enzymatic machinery necessary for the assembly of the petrobactin molecule. nih.govresearchgate.netplos.org Initially identified in Bacillus anthracis, the causative agent of anthrax, this operon facilitates the production of this virulence-associated siderophore. nih.govasm.orgnih.gov

Mutational analysis has been a key tool in elucidating the function of this operon. Studies involving in-frame deletions of each of the six genes (asbA through asbF) demonstrated a complete halt in petrobactin production. nih.govasm.orgnih.gov This confirmed that all six genes are essential for the biosynthetic pathway. nih.govasm.orgnih.gov The asb operon directs a nonribosomal peptide synthetase (NRPS)-independent pathway for siderophore assembly.

Comparative Genomics of Petrobactin Sulfonate Biosynthetic Pathways across Diverse Microorganisms

While first characterized in B. anthracis, the asb gene cluster is not exclusive to this species. Genomic analyses have revealed its presence in other members of the Bacillus cereus group, including Bacillus thuringiensis. researchgate.netresearchgate.net Interestingly, some B. thuringiensis strains lack the asbB gene, resulting in an incomplete petrobactin biosynthesis pathway. The presence of the complete asb operon often correlates with vertebrate pathogenicity.

The discovery of this compound in the marine bacterium Marinobacter hydrocarbonoclasticus and petrobactin disulfonate in Marinobacter aquaeolei points to a broader distribution and modification of this biosynthetic pathway in diverse microbial genera. smolecule.comnih.govresearchgate.net The genomes of these marine bacteria contain the predicted genes for petrobactin synthesis. nih.gov Comparative analysis of the asbA gene has even suggested instances of intergeneric horizontal gene transfer between Paenibacillus and Bacillus. plos.org A siderophore synthesis gene cluster with high similarity to the petrobactin operon has also been identified in Brevibacillus brevis. thescipub.com

Enzymatic Steps and Biochemical Pathway Elucidation

The synthesis of this compound is a meticulously orchestrated process involving several key enzymatic reactions. The core petrobactin structure is assembled first, followed by a sulfonation step.

Precursor Utilization and Initial Condensation Reactions

The biosynthesis of petrobactin begins with three primary precursors: 3,4-dihydroxybenzoic acid (3,4-DHBA), spermidine (B129725), and citric acid. smolecule.comnih.gov The pathway is initiated by the enzyme AsbF, which converts chorismate, a common metabolite, into 3,4-DHBA. pnas.org This 3,4-DHBA is a crucial and unusual catechol component that distinguishes petrobactin from many other siderophores that use 2,3-DHBA. researchgate.netpnas.org

Following its synthesis, 3,4-DHBA is adenylated by AsbC and then loaded onto AsbD, an aryl-carrier protein. researchgate.netaiche.org The enzyme AsbE then catalyzes the condensation of the AsbD-bound 3,4-DHBA with spermidine, forming the first key intermediate, N¹,N⁸-bis(3,4-dihydroxybenzoyl)spermidine. researchgate.netaiche.org

Role of Key Biosynthetic Enzymes (e.g., AsbA, AsbB, AsbC, AsbD, AsbE, AsbF)

The assembly of the petrobactin backbone is a coordinated effort by the six "Asb" enzymes. plos.org

AsbF: Functions as a 3,4-DHBA synthase, converting 3-dehydroshikimate into 3,4-dihydroxybenzoate. researchgate.netpnas.org

AsbC: Acts as a 3,4-dihydroxybenzoic acid-AMP ligase, activating 3,4-DHBA for subsequent reactions. aiche.org

AsbD: Serves as an aryl carrier protein, binding the activated 3,4-DHBA. researchgate.netaiche.org

AsbE: An amide synthase that transfers the 3,4-dihydroxybenzoyl group from AsbD to spermidine. researchgate.netaiche.org

AsbA: This enzyme condenses citrate (B86180) with one molecule of 3,4-dihydroxybenzoyl spermidine, marking a penultimate step in the synthesis. nih.govasm.orgasm.org

AsbB: Catalyzes the final condensation step, attaching a second molecule of 3,4-dihydroxybenzoyl spermidine to the citrate-containing intermediate to form the complete petrobactin molecule. nih.govasm.orgnih.gov

In vitro reconstitution studies have confirmed that the five enzymes AsbA, AsbB, AsbC, AsbD, and AsbE are sufficient to produce petrobactin from its precursors (3,4-DHBA, spermidine, and citrate), and they can function in trans when individually purified. nih.gov

Table 1: Functions of the Asb Enzymes in Petrobactin Biosynthesis

Enzyme Function
AsbA Condenses 3,4-dihydroxybenzoyl spermidine with citrate. nih.govasm.orgasm.org
AsbB Catalyzes the final condensation to form petrobactin. nih.govasm.orgnih.gov
AsbC Activates 3,4-dihydroxybenzoic acid (3,4-DHBA). aiche.org
AsbD Functions as an aryl carrier protein for activated 3,4-DHBA. researchgate.netaiche.org
AsbE Condenses 3,4-DHBA with spermidine. researchgate.netaiche.org
AsbF Synthesizes 3,4-DHBA from chorismate. researchgate.netpnas.org

Formation of the Sulfonated Moiety: Hypothesized Enzymatic Mechanisms

This compound, first identified in Marinobacter hydrocarbonoclasticus, features a sulfonate group on one of its 3,4-dihydroxy aromatic rings. smolecule.comresearchgate.net A disulfonated version has also been found. nih.govresearchgate.net This sulfonation is a rare modification for microbial natural products and is thought to enhance the molecule's water solubility, which is advantageous in marine environments. smolecule.comresearchgate.net

The precise enzymatic mechanism for this C-sulfonation is not yet fully elucidated, and the specific enzymes responsible have not been reported. researchgate.net However, one hypothesis draws an analogy to the Bucherer reaction. researchgate.net This suggests a possible mechanism involving the attack of hydrogen sulfite (B76179) on the aromatic ring, particularly adjacent to a hydroxyl group, which is the position of the sulfonate group in this compound. nih.govresearchgate.netcanterbury.ac.nz Further genetic and biochemical studies are needed to identify the specific sulfotransferase enzyme(s) involved in this unique modification. nih.govresearchgate.net

Regulation of this compound Biosynthesis

The production of petrobactin is not constitutive; it is tightly regulated by the bacterium in response to specific environmental cues, ensuring its synthesis aligns with cellular needs, particularly during iron acquisition and pathogenesis.

Iron-Dependent and Oxygen-Dependent Regulatory Mechanisms

The biosynthesis of petrobactin is intricately controlled by the availability of iron and oxygen, though its response to these signals differs markedly from that of bacillibactin. nih.gov

Research demonstrates that petrobactin synthesis is significantly less sensitive to iron-mediated repression compared to bacillibactin. In B. anthracis, the accumulation of bacillibactin is almost entirely repressed by the presence of 20 µM of iron. nih.govnih.gov In stark contrast, petrobactin synthesis persists at this iron concentration, indicating a distinct regulatory pathway that allows for its production even in environments not considered severely iron-depleted. nih.govnih.gov This reduced sensitivity is partly explained by the absence of a recognized ferric uptake regulator (Fur) box, a key DNA sequence for iron-responsive repression, within the petrobactin biosynthetic gene cluster. semanticscholar.org

Oxygen concentration is another critical factor. Cultures grown with high aeration exhibit a greater accumulation of petrobactin. nih.govplos.org High oxygen levels also appear to delay the repressive effect of added iron on petrobactin synthesis. nih.gov Conversely, conditions of low aeration favor the production of bacillibactin over petrobactin. nih.govplos.org This suggests a mechanism where B. anthracis can prioritize the production of a specific siderophore based on the oxygen tension of its environment. Additionally, there are indications that the oxidative stress response regulator, PerR, may play a role in regulating the petrobactin biosynthesis (asb) operon, linking its production to the cell's redox state. asm.org

Environmental ConditionEffect on Petrobactin ProductionEffect on Bacillibactin Production
High Iron (≥20 µM)Production persistsAlmost completely repressed
High Aeration (Oxygen)Accumulation is greaterAccumulation is lower
Low Aeration (Oxygen)Accumulation is lowerAccumulation is increased

Transcriptional and Post-Transcriptional Control of asb Gene Expression

The regulation of petrobactin production is managed at the genetic level, primarily through the transcriptional control of the anthrax siderophore biosynthesis (asb) operon. researchgate.net

Transcriptional analysis reveals that the expression of the asb operon is finely tuned to environmental conditions. The transcript levels of asbB, a key gene in the operon, are highest under iron-limiting conditions combined with high aeration. nih.govplos.org However, unlike genes for bacillibactin synthesis, asbB transcription is still readily detectable under both iron-replete and low-aeration conditions. nih.govnih.gov This basal transcription may allow the bacterium to maintain a state of readiness for petrobactin synthesis. In contrast, the transcription of dhbC, a gene in the bacillibactin operon, is strictly limited to conditions of iron depletion, regardless of aeration levels. nih.govplos.org

Gene (Operon)ConditionRelative Transcript Abundance ChangeReference
asbB (Petrobactin)Iron-Depleted vs. Iron-Replete (High Aeration)~11-fold higher in iron-depleted plos.org
asbB (Petrobactin)Iron-Depleted vs. Iron-Replete (Low Aeration)~37-fold higher in iron-depleted plos.org
dhbC (Bacillibactin)Iron-Depleted vs. Iron-Replete (High Aeration)>500-fold higher in iron-depleted plos.org
dhbC (Bacillibactin)Iron-Depleted vs. Iron-Replete (Low Aeration)>500-fold higher in iron-depleted plos.org

While transcriptional control is the primary known mechanism, there are indications of more complex, potentially post-transcriptional or post-translational, regulatory layers. umich.edu For instance, under certain oxidative stress conditions, transcription of bacillibactin genes increases while the actual siderophore levels decrease, suggesting a post-transcriptional bottleneck. Although less characterized for petrobactin, this points to the possibility that the final output of siderophore biosynthesis is not governed by transcription alone. umich.edu

Differential Regulation Compared to Other Siderophores within Producing Organisms

The existence of two distinct siderophore systems in B. anthracis highlights a strategy of niche adaptation, which is made possible by their differential regulation. nih.govsemanticscholar.org The regulatory mechanisms for petrobactin and bacillibactin are starkly different, allowing the organism to deploy the most suitable iron-scavenging molecule for a given environment.

The most significant difference lies in their response to iron. Bacillibactin is a classic siderophore in its regulatory profile: its synthesis is tightly repressed by iron, mediated by the Fur repressor, and is induced only under significant iron starvation. nih.govsemanticscholar.org Petrobactin, however, is regulated less stringently by iron, allowing for its production in a wider range of conditions. nih.govsemanticscholar.org

Their opposing responses to oxygen availability further distinguish their roles. Petrobactin production is favored in highly aerated environments, which may correspond to specific niches within a host or the environment. plos.org In contrast, bacillibactin is preferentially produced under low-aeration, iron-depleted conditions. plos.org This differential expression, driven by distinct sensitivities to iron and oxygen at the transcriptional level, ensures that B. anthracis can fine-tune its iron acquisition strategy to match its immediate surroundings. nih.gov

Molecular Mechanisms of Petrobactin Sulfonate Function

Iron Chelation and Complex Formation

The primary function of petrobactin (B1249178) sulfonate is to sequester ferric iron (Fe(III)) from the environment. smolecule.com This process is critical for microbial survival in iron-limited marine ecosystems where iron exists predominantly in insoluble forms. nih.gov Petrobactin sulfonate, like its parent compound petrobactin, is classified as a mixed-type siderophore, utilizing both catecholate and α-hydroxycarboxylate moieties to coordinate Fe(III). researchgate.net

Table 1: Fe(III) Binding Constants for Petrobactin

Parameter Value Conditions
Estimated log KML ~43 -
Conditional log K*FePB 22.1(2) pH 7.4

The coordination of Fe(III) by this compound involves a hexadentate binding mode. The iron atom is chelated by the two catecholate groups of the 3,4-dihydroxybenzoyl moieties and the α-hydroxycarboxylate group of the citrate (B86180) backbone. nih.govhawaii.edu This coordination geometry forms a stable octahedral complex.

Spectroscopic studies of the iron-petrobactin complex reveal characteristic features. In the UV-visible spectrum, changes are observed upon complexation and with varying pH. For instance, lowering the pH from 11.3 to 6.7 results in a shift in the maximum absorbance (λmax) from around 485 nm to 520 nm, indicating protonation events within the complex. nih.gov The sulfonate group in this compound is expected to influence its spectroscopic properties compared to petrobactin, primarily due to its effect on the electronic structure of the aromatic ring.

A significant characteristic of the iron-petrobactin sulfonate complex is its photoreactivity. hawaii.edu This property is attributed to the presence of the α-hydroxycarboxylic acid moiety (citrate) in its structure. nih.govhawaii.edu When the Fe(III)-petrobactin sulfonate complex is exposed to UV light, including natural sunlight, an intramolecular ligand-to-metal charge transfer occurs. researchgate.netresearchgate.net This photochemical reaction leads to the oxidative decarboxylation of the citrate backbone of the siderophore and the concomitant reduction of Fe(III) to the more soluble and biologically accessible Fe(II). researchgate.nethawaii.edu

This photoreactivity has profound environmental implications in the surface ocean. hawaii.edu It provides a mechanism for the transformation of particulate iron into dissolved, bioavailable forms. researchgate.net The released Fe(II) can be directly taken up by marine microorganisms or be re-oxidized to Fe(III) and chelated again by another siderophore molecule. hawaii.edu This photochemical cycling of iron mediated by siderophores like this compound plays a vital role in marine iron biogeochemistry. hawaii.edu

Coordination Chemistry and Spectroscopic Characterization of Iron-Petrobactin Sulfonate Complexes

Interaction with Other Metal Ions

While siderophores are primarily known for their high specificity for Fe(III), they can also interact with and bind to other metal ions present in the environment. wiley.comacs.org This promiscuity can influence the bioavailability and toxicity of these other metals.

Petrobactin and, by extension, this compound can form complexes with a variety of other metal ions. wiley.comacs.org These include trivalent cations such as gallium(III) (Ga(III)) and aluminum(III) (Al(III)), as well as divalent cations like copper(II) (Cu(II)) and zinc(II) (Zn(II)). wiley.comacs.org The similar ionic radius and charge of Ga(III) to Fe(III) make it a particularly effective competitor for siderophore binding sites. acs.org The ability of this compound to bind these metals suggests a potential role in the biogeochemical cycling of elements other than iron.

Table 2: Potential Metal Ion Interactions with this compound

Metal Ion Charge Potential Interaction
Gallium 3+ Strong competitive binding
Aluminum 3+ Binding
Copper 2+ Binding
Zinc 2+ Binding

In natural environments such as seawater, this compound must compete with a myriad of other organic and inorganic ligands for metal ions. wiley.com The effectiveness of this compound in acquiring iron depends on its binding affinity relative to these competing ligands. smolecule.com Studies on petrobactin have shown its ability to acquire iron from weaker iron-ligand complexes, highlighting its competitive strength. The sulfonation in this compound enhances its water solubility, which may provide an advantage in aqueous, complex matrices by keeping it in the dissolved phase and available for metal binding. researchgate.net The dynamics of these competitive interactions are complex and are influenced by factors such as pH, the concentration of competing ligands, and the presence of other metal ions. wiley.com

Binding to Non-Ferric Transition Metals (e.g., Ga(III), Al(III), Cu(II), Zn(II))

: Cellular Uptake and Transport Systems

The ability of microorganisms to acquire iron is fundamental to their survival and pathogenesis. For bacteria like Bacillus anthracis, which utilizes petrobactin, a sophisticated network of transport systems ensures the efficient uptake of iron-bound siderophores from the host environment, the secretion of iron-free siderophores, and the eventual release of iron for cellular use. This section details the molecular machinery responsible for the cellular transport of this compound.

Identification of Outer Membrane Receptors (e.g., FpuA)

The initial and critical step in the uptake of the iron-petrobactin complex (holo-petrobactin) is its recognition and binding by a specific receptor on the bacterial cell surface. In Bacillus anthracis, this function is performed by the ferric petrobactin uptake A (FpuA) protein. researchgate.netresearchgate.netasm.org

FpuA is a surface receptor essential for iron acquisition and is consequently vital for the bacterium's virulence. researchgate.netresearchgate.netnih.gov Genetic studies involving the creation of mutant strains lacking the fpuA gene (ΔfpuA) have demonstrated its indispensable role. These mutants exhibit significant growth deficiencies in iron-depleted environments and cannot be rescued by the addition of external, purified petrobactin. researchgate.net Furthermore, ΔfpuA strains accumulate petrobactin in the culture supernatant, which indicates that the synthesis and export of the siderophore remain intact, but its re-import is blocked. researchgate.netasm.orgumich.edu

Sequence analysis has revealed that FpuA shares high homology with receptors that are typically associated with ATP-binding cassette (ABC) transporter complexes, foreshadowing its role as the gatekeeper for a larger import apparatus. researchgate.netresearchgate.net While FpuA is the known receptor for the intact ferric-petrobactin complex, research has shown that in mutants unable to export the complete siderophore, petrobactin components are secreted and utilized for iron uptake via an as-yet-unidentified receptor system distinct from FpuA. umich.eduresearchgate.net

ATP-Binding Cassette (ABC) Transporter Systems for Holo-Petrobactin Sulfonate Import (e.g., FpuB, FatCD)

Once the holo-petrobactin complex is bound by FpuA at the cell surface, it is translocated across the cell membrane into the cytoplasm. This import process is powered by a multi-component ATP-binding cassette (ABC) transporter system. asm.orgumich.edunih.gov B. anthracis possesses multiple, redundant ABC import systems for petrobactin, ensuring a robust iron acquisition capability. researchgate.netresearchgate.net

These transport systems are composed of several key proteins:

Permeases: These are the transmembrane proteins that form the channel through which the siderophore complex passes. Two distinct but functionally redundant permease systems have been identified: FpuB and the FatCD complex. researchgate.netresearchgate.netnih.govoup.com A mutant strain lacking both permease systems (ΔfpuBΔfatCD) is unable to use petrobactin as an iron source and shows decreased virulence. researchgate.netnih.gov

ATPases: These proteins are located on the cytoplasmic side of the membrane and hydrolyze ATP to provide the energy for the transport process. Three specific ATPases have been identified: FpuC, FpuD, and FatE. researchgate.netasm.orgumich.eduoup.com

These components assemble into at least three distinct ABC transporters. oup.com The FpuB permease is versatile and can be energized by either the FpuC or FpuD ATPase. umich.eduoup.com In contrast, the FatCD permease specifically partners with the FatE ATPase. umich.eduoup.com The redundancy of these systems highlights the critical importance of petrobactin-mediated iron uptake for the bacterium. researchgate.net

Table 1: Components of the Holo-Petrobactin Sulfonate ABC Import Systems in B. anthracis
Component TypeProtein NameFunctionAssociated Partners
Surface ReceptorFpuABinds extracellular ferric-petrobactin complexFpuB, FatCD
Permease (Transmembrane Channel)FpuBForms channel for petrobactin importFpuC or FpuD (ATPases)
FatCDForms channel for petrobactin importFatE (ATPase)
ATPase (Energy Source)FpuCEnergizes transport via ATP hydrolysisFpuB (Permease)
FpuDEnergizes transport via ATP hydrolysisFpuB (Permease)
FatEEnergizes transport via ATP hydrolysisFatCD (Permease)

Efflux Mechanisms for Apo-Petrobactin Sulfonate Secretion (e.g., ApeX)

After its synthesis within the cytoplasm, the iron-free form of the siderophore (apo-petrobactin) must be secreted out of the cell to scavenge iron from the environment. The primary transporter responsible for this efflux in B. anthracis has been identified as ApeX (Apo-Petrobactin Exporter). asm.orgumich.edunih.gov

ApeX belongs to the Resistance-Nodulation-Cell Division (RND) family of transporters, a class of efflux pumps more commonly characterized in Gram-negative bacteria. asm.orgnih.gov Genetic deletion of the apeX gene leads to the cessation of intact petrobactin export and its subsequent accumulation inside the cell. asm.orgumich.edunih.gov

Intriguingly, the inability to export intact petrobactin does not impair the growth of ΔapeX mutants in iron-limited media, nor does it reduce their virulence in animal models. asm.orgnih.gov This unexpected finding is explained by the existence of a secondary, yet-to-be-identified export mechanism. In the absence of ApeX, the cell exports petrobactin components or fragments. asm.orgnih.gov These components are still capable of scavenging iron and supporting bacterial growth, albeit potentially with a lower efficiency than the intact siderophore. asm.orgresearchgate.netnih.gov This functional redundancy in export mechanisms underscores the bacterium's adaptability to ensure iron acquisition.

Intracellular Iron Release Mechanisms from this compound Complexes

Once the holo-petrobactin complex is successfully imported into the cytoplasm, the final step is the liberation of the iron from the siderophore so it can be utilized in cellular processes. The precise mechanism by which B. anthracis accomplishes this remains the subject of ongoing investigation. researchgate.netumich.eduoup.com

Two primary hypotheses are currently being explored: researchgate.netumich.edu

Siderophore Hydrolysis: This mechanism involves the enzymatic degradation of the petrobactin molecule itself, causing the structure to break apart and release the bound iron.

Iron Reduction: This strategy involves the enzymatic reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The Fe²⁺ ion has a much lower affinity for the siderophore, leading to its spontaneous release without necessitating the destruction of the petrobactin molecule. This would theoretically allow the cell to secrete and reuse the apo-siderophore.

While photoreactivity has been observed to cause iron reduction in the Fe(III)-petrobactin complex in marine environments exposed to sunlight, it is unclear if a parallel enzymatic process occurs within the bacterial cytoplasm. hawaii.eduresearchgate.net The elucidation of this final step in the iron acquisition pathway is a key area for future research.

Ecological and Environmental Roles of Petrobactin Sulfonate

Role in Marine Biogeochemical Cycling of Iron

In the vast and often iron-depleted environments of the world's oceans, the availability of iron is a key factor controlling microbial life and, consequently, global biogeochemical cycles. nih.govhawaii.edu Siderophores like petrobactin (B1249178) sulfonate are crucial players in this dynamic, influencing where and how iron becomes accessible to marine organisms.

Mobilization of Particulate and Dissolved Iron in Oceanic Environments

Petrobactin sulfonate, produced by marine bacteria such as Marinobacter hydrocarbonoclasticus, is highly effective at mobilizing iron from various sources. nih.govhawaii.edu Siderophores can solubilize iron from particulate forms, such as minerals and atmospheric dust, transferring it into the dissolved iron pool. nih.gov This process is vital for incorporating new iron into marine systems, making it available for biological uptake. nih.govnih.gov The unique structure of this compound, featuring a sulfonate group, enhances its solubility in aqueous environments, making it particularly efficient at chelating iron(III) ions. smolecule.comnih.gov

The iron-chelating process involves the formation of a stable complex between this compound and ferric ions (Fe(III)). smolecule.com This complex can then be taken up by microorganisms. Furthermore, the iron complexes of petrobactin and its sulfonated form are photoreactive. hawaii.eduresearchgate.net Exposure to sunlight can induce a reaction that reduces the bound Fe(III) to the more bioavailable Fe(II), further influencing iron speciation and its residence time in the surface ocean. nih.govhawaii.eduresearchgate.net This photoreactivity is a distinguishing feature of many marine siderophores and is thought to play a significant role in iron cycling. nih.govresearchgate.net

Influence on Microbial Community Dynamics and Primary Productivity in Iron-Limited Waters

By increasing the bioavailability of iron, this compound can significantly impact the structure and productivity of microbial communities, especially in High-Nutrient, Low-Chlorophyll (HNLC) regions where iron is the primary limiting nutrient for phytoplankton growth. hawaii.edunih.gov Marine bacteria, including heterotrophic bacteria, produce siderophores to compete for scarce iron, influencing the competition between different microbial groups, such as bacteria and phytoplankton. hawaii.edunih.gov

The production of potent siderophores like this compound allows certain bacteria to thrive, potentially altering the microbial community composition. biorxiv.org The ability to access otherwise unavailable iron sources gives these bacteria a competitive advantage. nih.gov The subsequent release of bioavailable iron, for instance through photoreduction of the iron-siderophore complex, can then stimulate primary productivity by phytoplankton, forming a crucial link in the marine food web and carbon cycle. hawaii.edubiorxiv.org

Detection and Distribution in Seawater Samples

The detection of petrobactin and its derivatives directly in seawater samples underscores their relevance in natural marine environments. nih.govnih.gov Studies in the North Pacific Ocean have identified petrobactin, with its distribution varying with depth. nih.govbiorxiv.org For instance, one study detected petrobactin primarily in samples from below 100 meters, while a derivative was found mainly in the upper 150 meters. nih.gov Another study in the North Pacific noted that iron-free petrobactin was only detected below the surface (100–400 m), which may be due to the photooxidation of its catecholate groups in surface waters. biorxiv.org The presence of these siderophores has been linked to specific microbial populations, with the biosynthetic pathways for petrobactin being identified in bacterial genomes widely distributed across the global ocean. nih.govnih.gov

Table 1: Detection of Petrobactin Siderophores in North Pacific Seawater

Siderophore Detection Depth Associated Dissolved Iron Concentration Reference
Petrobactin Primarily 100-400 m 0.2 to 1.0 nM nih.gov
Petrobactin Derivative Surface to 150 m (as deep as 400 m) Not specified nih.gov
Iron-free Petrobactin 100 - 400 m (absent in surface waters) Not specified biorxiv.org

This table is interactive and can be sorted by column.

Contribution to Hydrocarbon Degradation and Bioremediation Processes

Beyond its role in natural iron cycling, this compound is intrinsically linked to the biodegradation of hydrocarbons, a process critical for the bioremediation of oil-contaminated environments. researchgate.netwikipedia.org

Facilitation of Iron Acquisition for Hydrocarbon-Degrading Microbes

This compound was first identified from the oil-degrading marine bacterium Marinobacter hydrocarbonoclasticus. nih.govresearchgate.net This connection is significant because many enzymes essential for breaking down hydrocarbons require iron as a cofactor. nih.gov In the aftermath of an oil spill, the local environment can become depleted of essential nutrients like iron, limiting the growth and metabolic activity of hydrocarbon-degrading bacteria. researchgate.net

By producing this compound, these microbes can efficiently scavenge the iron necessary to synthesize the enzymes needed for hydrocarbon degradation. researchgate.netnih.govresearchgate.net This facilitation of iron acquisition is an indirect but vital mechanism by which siderophores contribute to the bioremediation of petroleum hydrocarbons. researchgate.netresearchgate.net

Research Methodologies and Analytical Techniques

Spectroscopic and Chromatographic Approaches for Detection and Quantification

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and its tandem version (LC-MS/MS) are central to the analysis of petrobactin (B1249178) sulfonate and its related compounds. researchgate.netresearchgate.net These methods are used for purification, detection, quantification, and characterization from complex biological samples. researchgate.netresearchgate.net

In reversed-phase HPLC, petrobactin sulfonate exhibits shorter retention times compared to petrobactin, which indicates its higher polarity and more hydrophilic nature due to the sulfonate group. researchgate.netresearchgate.netresearchgate.net This chromatographic behavior is a key characteristic used in its separation and identification. Researchers have employed various HPLC columns and conditions to achieve separation. For instance, preparative and semi-preparative C4 and C18 columns have been used with gradient elution systems, typically involving acetonitrile (B52724) or methanol (B129727) and water with modifiers like trifluoroacetic acid (TFA) or formic acid. nih.govnih.gov

LC-MS is instrumental in quantifying petrobactin levels from bacterial culture supernatants. For targeted analysis, selected ion monitoring (SIM) can be used to specifically track the protonated molecular ions of petrobactin and its biosynthetic intermediates. nih.gov Tandem mass spectrometry (LC-MS/MS) provides structural information by analyzing the fragmentation patterns of the parent ion, which is crucial for confirming the identity of the siderophore in complex mixtures. researchgate.netnih.gov The analysis of fragmentation patterns from LC-MS/MS has been used to distinguish between different isomers and related compounds. canterbury.ac.nz

Table 1: Examples of HPLC-MS Methodologies for Petrobactin Analysis

TechniqueColumnMobile Phase GradientApplicationFindingsReference
LC-MS Waters XBridge C185% to 50% aqueous acetonitrile with 0.1% formic acidAnalysis of B. anthracis mutant filtratesMonitored ions for petrobactin (m/z 719.3) and its precursors. nih.gov nih.gov
RP-HPLC Preparative Vydac C4Water (0.05% TFA) to acetonitrile (0.05% TFA)Purification from M. aquaeoleiIsolation of petrobactin, petrobactin-SO₃, and petrobactin-(SO₃)₂. nih.gov nih.gov
RP-HPLC Semi-preparative Vydac C18Water (0.05% TFA) to methanol (0.05% TFA)Separation of sulfonated formsSeparation of petrobactin-(SO₃)₂ from petrobactin-SO₃. nih.gov nih.gov
Reversed-phase HPLC-MS Not specifiedNot specifiedPolarity comparisonThis compound has a shorter retention time than petrobactin, indicating it is more hydrophilic. researchgate.netresearchgate.net researchgate.netresearchgate.net

Laser Ablation Electrospray Ionization Mass Spectrometry (LAESI-MS) is an ambient ionization technique that has been adapted for the high-throughput, in situ analysis of petrobactin. asm.orgacs.org This method allows for the direct detection of metabolites from bacterial cultures and cell pellets with minimal to no sample preparation, bypassing the time-consuming extraction steps required by traditional methods. asm.orgproteabio.com

The LAESI-MS technique utilizes a mid-infrared laser (2940 nm) that is strongly absorbed by water molecules within the biological sample. proteabio.com This energy absorption causes the ablation of the sample, generating a plume of particles. proteabio.com These particles are then ionized by an electrospray ionization (ESI) plume positioned above the sample before being analyzed by the mass spectrometer. proteabio.com The process is rapid, with each analysis requiring only seconds, which facilitates the screening of large numbers of samples. asm.orgproteabio.com

This technology was pivotal in identifying the petrobactin exporter protein, ApeX, in Bacillus anthracis. asm.orgresearchgate.net Researchers used LAESI-MS to screen a series of mutant strains with deletions in candidate exporter genes. asm.org The technique allowed for the direct analysis of both the culture medium and the cell pellets, revealing that in the absence of the ApeX transporter, petrobactin was not detected in the medium but accumulated inside the cells. researchgate.netumich.edu This application demonstrates the power of LAESI-MS for spatially resolved analysis in microbial genetics and metabolite discovery. asm.orgacs.org

Ultrahigh Performance Liquid Chromatography–Ion Mobility Mass Spectrometry (UHPLC-IM-MS) is an advanced analytical technique that provides an additional dimension of separation based on the size, shape, and charge of an ion, known as its collision cross-section (CCS). acs.org While direct application on this compound is not extensively documented, this method has been successfully used to analyze other classes of siderophores, such as pyoverdines. acs.org

The combination of UHPLC with ion mobility separation and mass spectrometry can deliver highly specific CCS values. acs.org These values serve as a unique identifier for a molecule, aiding in its characterization and distinguishing it from isomers, which can be challenging with MS alone. This approach can potentially eliminate the need for complex MS/MS interpretation or specialized functional assays for identification. acs.org Given its power in characterizing complex siderophore mixtures, UHPLC-IM-MS represents a promising methodology for future detailed investigations of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the definitive structural elucidation of petrobactin and this compound. nih.govnih.gov Both ¹H and ¹³C NMR analyses were critical in determining the precise arrangement of atoms and the connectivity of the spermidine (B129725), citrate (B86180), and dihydroxybenzoyl moieties. nih.gov

The structural characterization of this compound, isolated from the marine bacterium Marinobacter hydrocarbonoclasticus, was accomplished using spectral data, which in turn led to a necessary revision of the initial NMR assignments for petrobactin itself. researchgate.net This highlights the importance of isolating and characterizing derivatives to confirm and refine the structures of parent compounds. NMR spectra are typically recorded in deuterated solvents like methanol-D4 (CD₃OD) or dimethylsulfoxide-d6 (DMSO-d6), and the resulting chemical shifts and coupling constants provide unequivocal evidence for the compound's structure. nih.govresearchgate.net

Table 2: Key Findings from NMR Spectroscopy

Study SubjectKey FindingSignificanceReference
This compound Elucidation of the complete structure from spectral data.First characterization of a marine siderophore with a sulfonated 3,4-dihydroxy aromatic ring. researchgate.net researchgate.net
Petrobactin Revision of NMR assignments based on this compound data.Corrected the initial structural understanding of petrobactin. researchgate.net researchgate.net
Petrobactin & Derivatives Comparison of NMR spectra from M. aquaeolei with previously published data.Confirmed the identity of petrobactin and this compound produced by a different bacterial species. nih.govresearchgate.net nih.govresearchgate.net
Synthetic Petrobactin Confirmation of the 3,4-dihydroxybenzoyl (3,4-DHB) configuration via ¹H and ¹³C NMR.Resolved prior ambiguities and unequivocally established the correct isomeric structure of the catechol groups.

Ultrahigh Performance Liquid Chromatography–Ion Mobility Mass Spectrometry (UHPLC-IM-MS)

Biochemical and Genetic Engineering Methodologies

Targeted gene deletion and subsequent complementation experiments have been fundamental in dissecting the biosynthetic pathway of petrobactin in Bacillus anthracis. nih.govasm.org This approach involves creating precise, in-frame deletions of specific genes within the petrobactin biosynthesis operon (asbABCDEF) to observe the effect on siderophore production. nih.govasm.org

Studies have shown that the deletion of any single gene from asbA to asbF results in the complete cessation of petrobactin biosynthesis. nih.govasm.org By analyzing the culture filtrates of these mutants using HPLC-MS, researchers were able to identify the accumulation of specific biosynthetic intermediates. For example, a mutant with a deletion in the asbB gene (ΔasbB) accumulated 3,4-dihydroxybenzoyl spermidinyl citrate, while mutants lacking asbA or asbB (ΔasbA, ΔasbB) accumulated 3,4-dihydroxybenzoyl spermidine. nih.gov This provided direct evidence for the sequential roles of the AsbA and AsbB enzymes in constructing the siderophore backbone. nih.govasm.org

Complementation studies are performed to confirm that the observed phenotype is a direct result of the deleted gene. nih.gov In these experiments, the deleted gene is reintroduced into the mutant strain on a plasmid. The restoration of petrobactin production, confirmed by LC-MS, validates the function of that specific gene. nih.gov For instance, introducing a plasmid with a functional asbA gene into a ΔasbA mutant restored its ability to synthesize petrobactin. nih.gov Furthermore, the growth defects of these mutants in iron-depleted media could be rescued by supplying exogenous (externally added) petrobactin, confirming the siderophore's essential role in iron acquisition under these conditions. asm.org

Table 3: Summary of asb Gene Deletion Studies in B. anthracis

Mutant StrainAccumulated Intermediate(s)PhenotypeComplementation ResultReference
ΔasbA 3,4-dihydroxybenzoyl spermidineAbrogation of petrobactin biosynthesis; impaired growth in iron-depleted media.Petrobactin production restored by plasmid-borne asbA. nih.gov nih.govasm.orgasm.org
ΔasbB 3,4-dihydroxybenzoyl spermidinyl citrate; 3,4-dihydroxybenzoyl spermidineAbrogation of petrobactin biosynthesis; impaired growth in iron-depleted media.Petrobactin production restored by plasmid-borne asbB. nih.gov nih.govasm.orgasm.org
ΔasbC, D, E, F Not specified in detailAbrogation of petrobactin biosynthesis; impaired growth in iron-depleted media.Not conducted for all, but growth rescued by exogenous petrobactin. asm.org asm.orgasm.org
Δasb (entire operon) NoneComplete abrogation of petrobactin biosynthesis; severe growth impairment in iron-depleted media.Growth rescued by exogenous petrobactin. asm.org asm.orgasm.org

Mutational Analysis and Functional Characterization of Biosynthetic Enzymes

The biosynthesis of petrobactin is orchestrated by the asb (anthrax siderophore biosynthesis) gene cluster, specifically the asbABCDEF operon in bacteria like Bacillus anthracis. nih.govnih.gov Researchers have systematically dissected this pathway through mutational analysis, which involves creating targeted in-frame deletions of each gene to observe the functional consequences and identify the roles of the enzymes they encode. nih.govasm.org

When any of the asb genes are deleted, the biosynthesis of petrobactin is completely halted, which can be observed when the mutant strains are grown on iron-depleted media. asm.orgasm.org This fundamental finding underscores the essentiality of the entire operon for producing the final siderophore molecule. By analyzing the metabolic byproducts that accumulate in these mutant strains, scientists can piece together the biosynthetic puzzle. nih.govnih.gov

For instance, deleting the asbA gene leads to the accumulation of 3,4-dihydroxybenzoyl spermidine (3,4-DHB-SPD). asm.org Similarly, deleting the asbB gene results in the buildup of an intermediate, 3,4-dihydroxybenzoyl spermidinyl citrate (3,4-DHB-SPD-CT). This evidence strongly supports a sequential assembly line:

AsbF : This enzyme initiates the process by converting chorismate, a common bacterial metabolite, into 3,4-dihydroxybenzoic acid (3,4-DHBA), the unique iron-chelating unit of petrobactin. nih.govresearchgate.net Deletion of asbF prevents the formation of any 3,4-DHBA-containing compounds. nih.govresearchgate.net

AsbC, AsbD, AsbE : This enzymatic trio works to activate 3,4-DHBA and attach it to a spermidine molecule, forming 3,4-DHB-SPD. nih.govresearchgate.net

AsbA : This enzyme catalyzes the penultimate step, condensing one molecule of 3,4-DHB-SPD with citrate to form 3,4-DHB-SPD-CT. asm.orgnih.gov

AsbB : This enzyme performs the final step, attaching a second molecule of 3,4-DHB-SPD to the 3,4-DHB-SPD-CT intermediate, thus completing the mature petrobactin molecule. asm.orgnih.govnih.gov

The functional characterization of these enzymes confirms that petrobactin is assembled through a Nonribosomal Peptide Synthetase (NRPS)-independent siderophore (NIS) pathway. nih.govresearchgate.net The sulfonation of petrobactin to form this compound, observed in marine bacteria like Marinobacter hydrocarbonoclasticus, represents a further modification, highlighting the adaptive biosynthetic capabilities of microorganisms in different environments. nih.govwiley.com

Table 1: Functional Roles of Petrobactin Biosynthetic Enzymes Determined by Mutational Analysis

Gene Enzyme Proposed Function Accumulated Intermediate in Mutant Citation
asbF 3-Dehydroshikimate Dehydratase Synthesizes 3,4-dihydroxybenzoic acid (3,4-DHBA) from chorismate. None (precursor pathway blocked) nih.govresearchgate.net
asbA Spermidine-citrate ligase Condenses 3,4-DHB-SPD with citrate. 3,4-DHB-SPD asm.orgresearchgate.net
asbB 3,4-DHB-citryl-spermidine:spermidine ligase Condenses a second 3,4-DHB-SPD molecule to the growing intermediate. 3,4-DHB-SPD-CT asm.orgresearchgate.net

Isotope-Assisted Screening for Metabolite Identification

Identifying novel or modified natural products like this compound from complex biological samples is a significant challenge. Isotope-assisted screening is a powerful mass spectrometry-based technique used to pinpoint specific metabolites. nih.gov This method leverages the incorporation of stable isotopes into molecules of interest. researchgate.netnih.gov

The general approach involves cultivating a microorganism, such as Trichoderma spp. or marine bacteria, in a medium where a standard nutrient (e.g., a carbon or nitrogen source) is replaced with its heavy isotope-labeled counterpart (e.g., ¹³C-glucose or ¹⁵N-ammonium chloride). researchgate.netresearchgate.net As the organism grows, it incorporates these heavy isotopes into its metabolites, including siderophores.

When the culture supernatant is analyzed using high-resolution mass spectrometry, the instrument can distinguish between molecules that have incorporated the heavy isotope and those that have not. nih.gov For instance, researchers can compare the metabolic profile of a fungus grown in a standard ¹⁴N medium with one grown in a ¹⁵N-enriched medium. researchgate.net Any nitrogen-containing metabolite, such as a siderophore, will appear as a pair of ion signals in the mass spectrum, separated by a mass difference corresponding to the number of nitrogen atoms it contains. This isotopic signature makes it significantly easier to detect and identify potential siderophores among thousands of other compounds. nih.govnih.gov This screening method is highly effective for discovering new siderophore derivatives, as it can reveal previously unknown iron-chelating compounds produced by an organism. nih.govbiorxiv.org

In Vitro and Ex Vivo Models for Functional Assays

Iron-Limiting Growth Assays

To confirm the biological function of petrobactin as an iron acquisition molecule, researchers use iron-limiting growth assays. These experiments test a bacterium's ability to grow in an environment where iron is deliberately made scarce. mdpi.com This condition is often created in the laboratory by adding a high-affinity iron chelator, such as 2,2'-dipyridyl, to the growth medium. asm.org

In these assays, wild-type strains of B. anthracis that can produce petrobactin are able to grow, albeit sometimes more slowly, under these stringent iron-limited conditions. asm.org In stark contrast, mutant strains with deletions in the asb gene cluster, which are incapable of synthesizing petrobactin, fail to grow or show severely restricted growth. nih.govasm.org

The critical part of the assay is the "rescue" experiment. When exogenous petrobactin is added to the culture of the non-producing mutant, its growth is restored. asm.orgasm.org This result provides direct evidence that the growth defect was specifically due to the inability to produce petrobactin and acquire iron, confirming the siderophore's essential role in this process. nih.gov These assays have also shown that petrobactin is required for efficient sporulation, a key part of the B. anthracis life cycle, particularly under iron-depleted conditions. asm.org

Metal Toxicity and Competition Assays (e.g., Gallium Toxicity)

Metal toxicity and competition assays, particularly using gallium (Ga³⁺), serve as a sophisticated tool to probe the transport and function of siderophores like petrobactin. nih.govresearchgate.net Gallium is an effective tool because it closely mimics ferric iron (Fe³⁺) in its charge and ionic radius, allowing it to be bound by siderophores. researchgate.netmdpi.com

The principle of the gallium toxicity assay is based on a "Trojan horse" strategy. researchgate.net Bacteria that produce siderophores will bind to the gallium in their environment. The resulting gallium-siderophore complex is then mistaken for the iron-siderophore complex by the bacterium's specific uptake receptors and transported into the cell. nih.govumich.edu Once inside, the gallium cannot be utilized for metabolic processes like iron can. Instead, it acts as a toxin, disrupting essential iron-dependent enzymatic pathways and inhibiting bacterial growth. nih.govmdpi.com

Therefore, a bacterium's susceptibility to gallium toxicity in an iron-limited environment is directly linked to its siderophore production and uptake system. Strains that produce and transport petrobactin will actively import the toxic gallium, leading to growth inhibition. nih.govresearchgate.net Conversely, a mutant strain that cannot transport the petrobactin complex would be resistant to gallium toxicity because it cannot bring the toxic metal into the cell. umich.eduumich.edu These assays are crucial for studying not only the function of the siderophore itself but also the specificity and activity of its corresponding transport machinery. researchgate.net

Comparative and Evolutionary Perspectives

Comparison with Other Siderophores

Siderophores, small, high-affinity iron-chelating compounds produced by microorganisms, display remarkable structural and functional diversity. This diversity is evident when comparing petrobactin (B1249178) sulfonate with other well-characterized siderophores like its non-sulfonated precursor petrobactin, as well as bacillibactin and enterobactin (B1671361).

Structural Analogues and Functional Differences (e.g., Petrobactin, Bacillibactin, Enterobactin)

Petrobactin sulfonate, initially isolated from the marine bacterium Marinobacter hydrocarbonoclasticus, is a structural analogue of petrobactin, which is notably produced by the pathogenic bacterium Bacillus anthracis. smolecule.comresearchgate.net Both petrobactins are classified as mixed-type catechol-hydroxy-carboxylate siderophores. researchgate.net Their structure features a central citrate (B86180) molecule linked to two spermidine (B129725) arms, each capped with a dihydroxybenzoate (DHB) group. researchgate.netresearchgate.net A key distinction of petrobactins is their use of 3,4-dihydroxybenzoate (3,4-DHBA) for iron coordination, unlike the more common 2,3-dihydroxybenzoate (2,3-DHBA) found in many other catecholate siderophores. nih.govresearchgate.net

In contrast, bacillibactin, also produced by Bacillus species, is a cyclic trimer composed of glycine, threonine, and three 2,3-DHBA moieties. researchgate.net Enterobactin, a well-known siderophore from Escherichia coli, is a cyclic trimer of 2,3-dihydroxybenzoyl-L-serine. nih.gov While both bacillibactin and enterobactin are potent iron chelators, their reliance on the 2,3-DHBA structure makes them susceptible to interception by the host immune protein siderocalin. nih.govasm.org

The functional differences between these siderophores are significant, particularly in the context of pathogenic interactions. Petrobactin's unique 3,4-DHBA structure allows it to evade recognition by siderocalin, earning it the moniker of a "stealth" siderophore and making it crucial for the virulence of B. anthracis. rcsb.org Although bacillibactin has a higher affinity for iron(III) than petrobactin, its neutralization by siderocalin renders it less effective for iron acquisition within a host. nih.govumich.edu

This compound shares the core structure of petrobactin but includes one or two sulfonate groups on the aromatic rings. nih.gov This sulfonation is a key adaptation, particularly for marine bacteria, as it increases the water solubility and stability of the molecule. smolecule.comnih.gov Novel petrobactin-related siderophores, named rhodopetrobactins, have been identified in Rhodopseudomonas palustris, where spermidine is replaced by acetylated 4,4'-diaminodibutylamine. wiley.com

Table 1: Comparison of Siderophore Structures

Siderophore Producing Organism (Example) Core Structure Iron-Chelating Moieties
This compound Marinobacter hydrocarbonoclasticus Citrate bis-spermidine with sulfonate group(s) 3,4-DHBA, Citrate
Petrobactin Bacillus anthracis Citrate bis-spermidine 3,4-DHBA, Citrate
Bacillibactin Bacillus subtilis Cyclic trilactone of L-threonine, glycine 2,3-DHBA
Enterobactin Escherichia coli Cyclic trimer of L-serine 2,3-DHBA
Rhodopetrobactin Rhodopseudomonas palustris Citrate bis-(acetylated 4,4'-diaminodibutylamine) 3,4-DHBA, Citrate

Distinctive Features of the Sulfonate Moiety in Iron Acquisition

The presence of a sulfonate group is a rare feature among microbial natural products and bestows this compound with unique properties for iron acquisition, especially in marine environments. nih.gov The primary role of the sulfonate moiety is to significantly increase the hydrophilicity and water solubility of the siderophore. smolecule.comnih.gov This enhanced solubility is advantageous in the vast and dilute marine ecosystem, potentially preventing the siderophore from diffusing away from the producing organism and facilitating the formation of a concentration gradient to capture scarce iron. nih.gov

Furthermore, sulfonation may stabilize the catechol ring against oxidation, preserving its iron-chelating capability. nih.gov While the precise enzymatic mechanism for C-sulfonation in bacteria is not yet fully understood, its occurrence in marine siderophores like this compound and pseudoalterobactin suggests it is a significant adaptive strategy. nih.govnih.gov This modification highlights how marine bacteria can alter siderophore structures to compete for ligands in their specific environments. The production of both mono- and di-sulfonated derivatives of petrobactin by Marinobacter aquaeolei allows the bacterium to fine-tune the hydrophilicity of its siderophore suite. nih.gov

Differential Recognition by Host Siderocalin (e.g., 3,4-DHBA vs. 2,3-DHBA)

A critical aspect of siderophore function, particularly for pathogens, is interaction with the host's innate immune system. Siderocalin (also known as lipocalin-2) is a key human defense protein that combats bacterial infections by sequestering iron-laden siderophores. umich.edu However, siderocalin's binding specificity is a crucial vulnerability that some bacteria exploit.

Siderocalin effectively binds and neutralizes siderophores that utilize the common 2,3-DHBA chelating unit, such as enterobactin and bacillibactin. nih.govplos.org In stark contrast, it fails to recognize siderophores built with the less common 3,4-DHBA isomer, like petrobactin. rcsb.orgresearchgate.net This lack of recognition is due to the different arrangement of the hydroxyl groups on the catechol ring, which prevents the iron-petrobactin complex from fitting into siderocalin's binding pocket. nih.govrcsb.org

This "stealth" characteristic conferred by the 3,4-DHBA moiety is a major virulence factor for Bacillus anthracis. researchgate.net By producing petrobactin, the bacterium can effectively scavenge iron from the host while evading this primary component of nutritional immunity. The inability of siderocalin to bind petrobactin underscores the evolutionary arms race between pathogens and their hosts, where bacteria have evolved modified siderophores to circumvent host defenses. The sulfonation of petrobactin does not alter this fundamental interaction, as the core 3,4-DHBA structure responsible for siderocalin evasion remains intact.

Evolutionary Insights into this compound Biosynthesis and Function

The biosynthesis and function of petrobactin and its sulfonated derivatives offer valuable insights into bacterial evolution, demonstrating both conservation of core genetic pathways and adaptation to diverse ecological niches.

Conservation of asb Genes in Diverse Bacterial Lineages

The biosynthesis of petrobactin is encoded by the asb (anthrax siderophore biosynthesis) gene cluster, asbA-F. researchgate.netnih.gov These genes direct a unique nonribosomal peptide synthetase (NRPS)-independent siderophore (NIS) pathway. researchgate.nettandfonline.com Key enzymes include AsbF, which synthesizes the unique 3,4-DHBA precursor, and the NIS synthetases AsbA and AsbB, which assemble the citrate and spermidine backbone. researchgate.netresearchgate.netasm.org

Homologs of the asb genes are found in various bacterial lineages, indicating a conserved evolutionary origin for this pathway. The presence of these genes in pathogenic Bacillus species highlights the importance of petrobactin in host adaptation and virulence. For instance, the petrobactin biosynthesis gene cluster is present in B. anthracis and some B. cereus strains, directly correlating with their pathogenic potential. wiley.comnih.gov The discovery of a petrobactin-like gene cluster in Rhodopseudomonas palustris, responsible for producing rhodopetrobactins, further demonstrates the distribution and modification of this biosynthetic pathway across different bacterial phyla. wiley.com The conservation of these core genes suggests a strong selective pressure to maintain this specific iron acquisition system.

Adaptation to Specific Environmental Niches (e.g., Marine vs. Pathogenic)

While the core asb biosynthetic pathway is conserved, its products and their functions are adapted to specific environmental niches. The most striking example is the difference between the petrobactin produced by the terrestrial pathogen B. anthracis and the petrobactin sulfonates produced by marine bacteria like Marinobacter species. nih.gov

In the pathogenic context, the primary evolutionary pressure is to acquire iron within a host while evading the immune system. The 3,4-DHBA structure of petrobactin is perfectly adapted for this, acting as a "stealth" siderophore. rcsb.org Production of petrobactin is critical for B. anthracis virulence, whereas the siderocalin-susceptible bacillibactin is not. researchgate.netasm.org

In the marine environment, the challenges are different. Iron is extremely scarce, and the vastness of the ocean makes diffusion a significant problem for secreted molecules. hawaii.edu The evolution of this compound in marine bacteria is a clear adaptation to this niche. The sulfonate group increases water solubility, which may help keep the siderophore localized near the cell or improve its interaction with iron sources in an aqueous medium. smolecule.comnih.gov The photoreactivity of the iron-petrobactin complex, which leads to the reduction of Fe(III) to the more bioavailable Fe(II), is another feature that may be particularly advantageous in the sunlit surface waters of the ocean. researchgate.nethawaii.edu

This divergence illustrates how a conserved genetic toolkit (asb genes) can be fine-tuned to produce structurally and functionally distinct molecules, enabling bacteria to thrive in environments as different as a mammalian host and the open ocean.

Horizontal Gene Transfer Events Related to Siderophore Production

Horizontal gene transfer (HGT) is a crucial mechanism in microbial evolution, enabling organisms to rapidly acquire novel genetic material and adapt to new environmental pressures. nih.govwikipedia.orglibretexts.org This process is particularly significant in the dissemination of virulence factors and metabolic capabilities, including the biosynthesis of siderophores—small, high-affinity iron-chelating molecules essential for microbial survival in iron-limited environments. wikipedia.orgnih.govfrontiersin.org

The acquisition of the petrobactin biosynthetic gene cluster by pathogenic bacteria is a prominent example of HGT shaping microbial iron acquisition strategies. Research indicates that the ability of Bacillus anthracis, the causative agent of anthrax, to produce petrobactin was acquired via a horizontal gene transfer event. umich.edu Petrobactin is a critical virulence factor for B. anthracis, and its production is conferred by the asbABCDEF gene cluster. nih.govasm.orgnih.gov This entire operon is believed to have been transferred from a marine bacterium, as petrobactin and its sulfonated derivatives were first identified in marine species like Marinobacter hydrocarbonoclasticus and Marinobacter aquaeolei. researchgate.netnih.gov The presence of numerous transposases, integrases, and plasmids in organisms such as M. aquaeolei is thought to facilitate such genetic exchanges, allowing for the introduction of new metabolic potential. asm.orgnih.gov

The evolutionary dynamics of siderophore production are complex and varied. In some bacterial clades, such as Vibrionaceae, evolutionary analysis of siderophore systems like aerobactin (B1664392) and vibrioferrin reveals a history of ancient insertion followed by vertical evolution, extensive gene loss, and some instances of HGT. plos.org In a different evolutionary strategy, some non-producing bacteria have evolved to become "cheaters" by selectively losing the genes for siderophore biosynthesis while retaining the specific receptors for uptake. pnas.org This allows them to benefit from the siderophores produced by other microorganisms in their community. pnas.org

The transfer of siderophore biosynthesis pathways is not limited to bacteria-to-bacteria exchanges. Studies have identified novel non-ribosomal peptide synthetase (NRPS) gene clusters in some bacteria that appear to have been acquired by HGT from algae, regulating siderophore iron metabolism. researchgate.net These events highlight the diverse evolutionary pathways and the plasticity of microbial genomes, where the acquisition of complete biosynthetic pathways can confer significant adaptive advantages, such as enhanced virulence or survival in challenging ecological niches. wikipedia.orgresearchgate.net

The table below summarizes the key genetic components and organisms involved in the horizontal transfer of petrobactin production capabilities.

Interactive Data Table: HGT of Petrobactin Biosynthesis

Gene/ClusterFunctionImplicated Organism (Recipient)Putative OriginSignificance
asbABCDEF operonBiosynthesis of PetrobactinBacillus anthracisMarinobacter speciesAcquisition of a key virulence factor. umich.edunih.govresearchgate.net
Transposases/IntegrasesFacilitate gene mobilityMarinobacter aquaeoleiN/AMediate the horizontal transfer of genetic material. asm.orgnih.gov

Future Directions and Research Gaps

Unraveling Complex Regulatory Networks of Petrobactin (B1249178) Sulfonate Biosynthesis

The biosynthesis of petrobactin sulfonate is a tightly controlled process influenced by a variety of environmental cues. While iron concentration is a known regulator, the complete regulatory network is far more complex and not yet fully understood. umich.edu In Bacillus anthracis, the causative agent of anthrax, petrobactin production is not only governed by iron levels but also by host-like environmental signals such as temperature, CO2 levels, and oxidative stress. umich.edu Interestingly, while transcription of the petrobactin biosynthetic operon (asb) is highest under iron-limited conditions, it remains detectable even in iron-replete environments, suggesting a nuanced regulatory mechanism beyond simple iron-dependent repression. nih.gov This points to the existence of complex post-transcriptional or post-translational regulatory mechanisms that fine-tune petrobactin biosynthesis. umich.edu

Future research should focus on identifying and characterizing the specific transcription factors, small RNAs, and other regulatory elements that respond to these diverse environmental signals. Understanding how these signals are integrated to control the expression of the asb operon will provide a more complete picture of how bacteria adapt their iron acquisition strategies to different niches. Furthermore, investigating the interplay between the regulation of petrobactin and other siderophores, such as bacillibactin in B. anthracis, will shed light on the hierarchical control of iron metabolism. nih.gov

High-Resolution Structural Biology of this compound and its Metal Complexes

While the fundamental structure of this compound has been elucidated, high-resolution structural data, particularly of its metal complexes, remains a critical knowledge gap. smolecule.comresearchgate.net The addition of a sulfonate group to the 3,4-dihydroxybenzoate moiety significantly enhances the hydrophilicity and solubility of petrobactin, which is particularly advantageous in marine environments. researchgate.netnih.gov Understanding precisely how this sulfonation impacts the three-dimensional structure and coordination chemistry with ferric iron (Fe(III)) and other metal ions is essential.

TechniqueApplication in this compound Research
X-ray Crystallography Determining the precise 3D structure of this compound and its metal complexes. rcsb.org
NMR Spectroscopy Elucidating the structure in solution and confirming assignments of petrobactin. nih.govresearchgate.net
Mass Spectrometry Characterizing the molecule and its fragments for structural confirmation. nih.govacs.org

Advanced in Situ Detection and Quantification in Natural Environments

Detecting and quantifying this compound directly within its natural environments, such as marine ecosystems and during infections, presents a significant analytical challenge. nih.gov Current methods often rely on laboratory-based techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) after extraction from cultures. wiley.com While effective, these methods may not fully capture the dynamic concentrations and distribution of the siderophore in situ.

The development of advanced analytical tools is crucial for a more accurate understanding of the ecological role of this compound. This includes the creation of highly sensitive and selective biosensors capable of real-time detection in complex matrices. Furthermore, adapting techniques like laser ablation electrospray ionization mass spectrometry (LAESI-MS), which has been used to detect petrobactin from bacterial cultures, for direct environmental sampling could provide unprecedented spatial resolution of its distribution. asm.org Accurate quantification in natural settings will help to elucidate its contribution to biogeochemical cycles, particularly the marine iron cycle, and its role in microbial community dynamics. nih.govmdpi.com

Elucidation of Novel Enzymatic Mechanisms for Sulfonation

A key feature distinguishing this compound from petrobactin is the presence of a sulfonate group on one of the 3,4-dihydroxybenzoate rings. nih.gov The enzymatic machinery responsible for this sulfonation reaction has not yet been fully characterized. Identifying and understanding the specific sulfotransferase enzyme(s) involved is a critical area for future research.

Investigating the genome of this compound-producing organisms, such as Marinobacter hydrocarbonoclasticus, for putative sulfotransferase genes is a logical starting point. nih.govfigshare.com Subsequent gene knockout studies and in vitro enzymatic assays with purified enzymes will be necessary to confirm their role in the sulfonation of petrobactin. Elucidating the catalytic mechanism of this enzyme, including its substrate specificity and cofactor requirements, will not only fill a gap in our understanding of siderophore biosynthesis but could also provide a novel biocatalyst for the targeted sulfonation of other aromatic compounds.

Integrated Omics Approaches for Comprehensive Pathway Analysis

To gain a holistic understanding of this compound's role in microbial physiology and its interaction with the environment, integrated "omics" approaches are indispensable. Combining genomics, transcriptomics, proteomics, and metabolomics will provide a multi-layered view of the entire biosynthetic pathway and its regulation.

Genomic analysis of various petrobactin-producing strains can reveal the diversity and evolution of the asb biosynthetic gene cluster. mdpi.com Transcriptomics can quantify the expression levels of the asb genes and regulatory elements under different environmental conditions, providing insights into the signals that trigger production. nih.gov Proteomics can identify the translated enzymes and transporters involved in the pathway, while metabolomics can track the flux of precursors, intermediates, and the final this compound product. nih.gov By integrating these datasets, researchers can construct comprehensive models of the this compound pathway, revealing bottlenecks, regulatory hubs, and connections to other metabolic networks within the cell.

Bioengineering for Enhanced Production or Modified Functionality

The unique properties of this compound, such as its high affinity for iron and enhanced solubility, make it an attractive target for bioengineering. smolecule.comnih.gov Genetic engineering techniques can be employed to manipulate the biosynthetic pathway for various purposes. wikipedia.org One key goal is to enhance the production yield of this compound in a heterologous host, which could be beneficial for its potential applications in bioremediation or as a therapeutic agent. nih.govdntb.gov.ua This could involve optimizing codon usage, strengthening promoter regions of the asb genes, or eliminating competing metabolic pathways.

Furthermore, bioengineering offers the possibility of creating novel petrobactin analogues with modified functionalities. For instance, the specificity of the enzymes in the pathway could be altered to incorporate different building blocks, leading to siderophores with altered metal-binding affinities or improved stability. The enzymatic mechanism for sulfonation, once elucidated, could be harnessed to add sulfonate groups to other siderophores, thereby modifying their solubility and photoreactivity. Such engineered siderophores could be tailored for specific applications, from targeted drug delivery to novel catalysts. The work on enhancing sporulation efficiency in B. anthracis through petrobactin also suggests potential for manipulating transmission of pathogens. nih.gov

Q & A

How is the structural elucidation of petrobactin sulfonate validated in marine microbial studies?

Basic Research Focus
Structural validation relies on integrating spectroscopic techniques (e.g., NMR, MS) and comparative analysis with known siderophores. For this compound, the sulfonated 3,4-dihydroxy aromatic ring was identified via revised NMR assignments and mass spectral fragmentation patterns, distinguishing it from non-sulfonated analogs like petrobactin . Researchers should cross-reference spectral data with synthetic standards or databases (e.g., PubChem) to confirm stereochemistry and functional group positioning.

What experimental approaches are used to investigate the iron-binding efficiency of this compound?

Basic Research Focus
Iron-chelation assays, such as UV-Vis spectrophotometry with chrome azurol S (CAS), quantify siderophore affinity for Fe³⁺. This compound’s efficiency is benchmarked against other siderophores (e.g., enterobactin) under controlled pH and ionic strength. Researchers must account for competitive binding from co-occurring ions (e.g., Ca²⁺, Mg²⁺) in marine environments to avoid overestimating efficacy .

How do researchers resolve contradictions in this compound’s bioactivity across different microbial models?

Advanced Research Focus
Discrepancies in antimicrobial or cytotoxic activity may arise from species-specific receptor interactions or experimental conditions (e.g., iron-depleted vs. iron-replete media). A meta-analysis of dose-response curves and growth inhibition assays under standardized protocols (e.g., CLSI guidelines) is critical. For example, this compound’s role in Bacillus anthracis iron acquisition may not extrapolate to marine Vibrio spp. due to divergent uptake mechanisms .

What methodologies are employed to study the ecological role of this compound in marine microbial communities?

Advanced Research Focus
Metagenomic sequencing and stable isotope probing (SIP) track this compound production in situ. Fluorescently labeled analogs can visualize spatial distribution in biofilms or symbiont-host systems. Researchers should pair these with qPCR to quantify siderophore biosynthesis genes (e.g., asbA homologs) and correlate expression levels with iron availability .

How can the synthesis of this compound derivatives be optimized for structure-activity relationship (SAR) studies?

Advanced Research Focus
Solid-phase peptide synthesis (SPPS) enables modular assembly of the catechol and sulfonate moieties. Researchers should systematically vary substituents (e.g., alkyl chain length, sulfonate position) and assess stability via accelerated degradation tests (e.g., high-temperature or oxidative stress). LC-MS/MS monitors hydrolytic byproducts, guiding iterative refinement of synthetic routes .

What statistical frameworks are recommended for analyzing this compound’s bioactivity data?

Methodological Guidance
Multivariate analysis (e.g., PCA or PLS-DA) identifies correlations between structural features (e.g., sulfonation degree) and bioactivity endpoints. For dose-response studies, nonlinear regression models (e.g., Hill equation) quantify EC₅₀ values. Researchers must report confidence intervals and validate assumptions (e.g., normality, homoscedasticity) to ensure reproducibility .

How should researchers design experiments to differentiate this compound’s direct antimicrobial effects from iron-scavenging activity?

Experimental Design
Include iron-supplemented and iron-depleted conditions in parallel assays. Use genetic knockouts (e.g., siderophore-deficient mutants) as controls. Flow cytometry with viability dyes (e.g., propidium iodide) distinguishes membrane disruption (direct toxicity) from growth arrest (iron limitation). Confounding factors like pH shifts during iron chelation must be monitored .

What interdisciplinary approaches enhance the study of this compound’s evolutionary significance?

Advanced Research Focus
Phylogenomic analysis of siderophore biosynthesis pathways across Bacillus and marine Actinobacteria reveals horizontal gene transfer events. Molecular clock models date the emergence of sulfonation modifications, while geochemical data (e.g., oceanic iron concentrations over time) contextualize adaptive pressures. Collaboration with marine geochemists ensures accurate environmental reconstructions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.